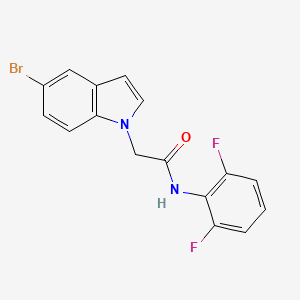

![molecular formula C22H30ClN5O3 B12160161 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{3-[4-(3-Chlorphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(Propan-2-yloxy)propyl]acetamid beinhaltet in der Regel mehrere Schritte:

Bildung des Piperazin-Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 3-Chlorphenylamin mit Ethylenglykol unter Bildung von 1-(3-Chlorphenyl)piperazin.

Synthese des Pyridazinon-Kerns: Das Piperazin-Zwischenprodukt wird dann unter basischen Bedingungen mit 3,6-Dichlorpyridazin umgesetzt, um den Pyridazinon-Kern zu bilden.

Bildung des Acetamids: Der letzte Schritt beinhaltet die Reaktion des Pyridazinon-Zwischenprodukts mit 3-(Propan-2-yloxy)propylamin und Essigsäureanhydrid unter Bildung der Zielverbindung.

Vorbereitungsmethoden

Die industrielle Herstellung dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe im Pyridazinon-Kern abzielen und diese möglicherweise in eine Hydroxylgruppe umwandeln.

Substitution: Die Chlorphenylgruppe kann eine nucleophile aromatische Substitution eingehen, insbesondere unter basischen Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Substitution: Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO).

Hauptprodukte

Oxidation: N-Oxid-Derivate des Piperazinrings.

Reduktion: Hydroxyl-Derivate des Pyridazinon-Kerns.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen Strukturmerkmale und ihrer Reaktivität untersucht. Sie dient als Modellverbindung für die Untersuchung des Verhaltens von Piperazin- und Pyridazinon-Derivaten.

Biologie

Biologisch wird die Verbindung wegen ihres Potenzials als Ligand für verschiedene Rezeptoren untersucht, darunter Serotonin- und Dopaminrezeptoren, aufgrund des Vorhandenseins des Piperazinrings.

Medizin

In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen. Ihre Fähigkeit, mit Rezeptoren des zentralen Nervensystems zu interagieren, macht sie zu einem Kandidaten für die Entwicklung von Medikamenten.

Industrie

Industriell könnte die Verbindung als Zwischenprodukt bei der Synthese komplexerer Pharmazeutika oder als Forschungschemikalie zur Entwicklung neuer Materialien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-{3-[4-(3-Chlorphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(Propan-2-yloxy)propyl]acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Serotonin- und Dopaminrezeptoren. Die Verbindung bindet an diese Rezeptoren, moduliert ihre Aktivität und beeinflusst die Freisetzung und Aufnahme von Neurotransmittern. Diese Interaktion kann verschiedene Signalwege beeinflussen und zu potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen führen.

Wirkmechanismus

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various signaling pathways, leading to potential therapeutic effects in neurological conditions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trazodon: Eine Verbindung mit einer ähnlichen Piperazinstruktur, die als Antidepressivum verwendet wird.

Buspiron: Ein weiteres Piperazin-Derivat, das als Anxiolytikum verwendet wird.

Aripiprazol: Ein Antipsychotikum mit einer Piperazineinheit.

Einzigartigkeit

Im Vergleich zu diesen Verbindungen weist 2-{3-[4-(3-Chlorphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(Propan-2-yloxy)propyl]acetamid eine einzigartige Kombination aus einem Pyridazinon-Kern und einer Acetamid-Bindung auf, die möglicherweise unterschiedliche pharmakologische Eigenschaften und Reaktivitätsprofile verleiht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis der Verbindung, ihrer Synthese, Reaktionen, Anwendungen und Vergleiche mit ähnlichen Verbindungen

Eigenschaften

Molekularformel |

C22H30ClN5O3 |

|---|---|

Molekulargewicht |

448.0 g/mol |

IUPAC-Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(3-propan-2-yloxypropyl)acetamide |

InChI |

InChI=1S/C22H30ClN5O3/c1-17(2)31-14-4-9-24-21(29)16-28-22(30)8-7-20(25-28)27-12-10-26(11-13-27)19-6-3-5-18(23)15-19/h3,5-8,15,17H,4,9-14,16H2,1-2H3,(H,24,29) |

InChI-Schlüssel |

MVUZULBPNGYTRO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OCCCNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B12160088.png)

![2-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160091.png)

![Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12160092.png)

![methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160109.png)

![5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B12160120.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160127.png)

![6-chloro-1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12160140.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160146.png)

methyl}quinolin-8-ol](/img/structure/B12160148.png)

![N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B12160150.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12160151.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160158.png)